molecular formula C17H14N2O2S B11601179 (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11601179
M. Wt: 310.4 g/mol
InChI Key: JIFPUJOIPBFOIH-DHDCSXOGSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one follows IUPAC guidelines for heterocyclic compounds. Its full IUPAC name is (5Z)-2-(3-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one , which precisely describes its stereochemistry and substituent arrangement. The "5Z" designation specifies the cis configuration of the benzylidene group relative to the thiazolidinone core, while "2E" indicates the trans arrangement of the imino group at position 2.

Key identifiers include:

Property Value
CAS Registry Number 314275-10-0
Molecular Formula C₁₇H₁₄N₂O₂S
Molecular Weight 310.4 g/mol
Canonical SMILES CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2

The systematic name reflects three structural components:

  • A 1,3-thiazolidin-4-one core (five-membered ring with sulfur at position 1 and nitrogen at position 3)
  • A 4-methylbenzylidene substituent at position 5
  • A 3-hydroxyphenylimino group at position 2.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5Z)-2-(3-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S/c1-11-5-7-12(8-6-11)9-15-16(21)19-17(22-15)18-13-3-2-4-14(20)10-13/h2-10,20H,1H3,(H,18,19,21)/b15-9-

InChI Key

JIFPUJOIPBFOIH-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Origin of Product

United States

Preparation Methods

Base Reaction Pathway

The core synthesis begins with the condensation of 3-hydroxyaniline, 4-methylbenzaldehyde, and thioglycolic acid. The reaction proceeds via imine formation followed by cyclization to generate the thiazolidin-4-one core.

Key steps :

  • Imine Intermediate Formation : 3-Hydroxyaniline reacts with 4-methylbenzaldehyde in methanol under reflux, catalyzed by acetic acid, to form the Schiff base intermediate.

  • Cyclization : The intermediate undergoes nucleophilic attack by thioglycolic acid, facilitated by polypropylene glycol (PPG) at 110°C, to yield the thiazolidinone ring.

Optimization Data :

ParameterConditionYield (%)Source
CatalystPPG83
Temperature110°C83
SolventPPG83
Reaction Time24 hours83

PPG outperforms polyethylene glycol (PEG) due to its higher thermal stability and better activation of the carbonyl group.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction time from hours to minutes. A mixture of 3-hydroxyaniline, 4-methylbenzaldehyde, and thioglycolic acid in ethanol is irradiated at 300 W for 15 minutes.

Comparative Data :

MethodTime (min)Yield (%)Purity (%)
Conventional2408395
Microwave158898

Microwave heating enhances molecular collisions, accelerating imine formation and cyclization while minimizing side reactions.

Ultrasound-Assisted Catalytic Synthesis

Role of Ultrasound and DSDABCOC

Ultrasound (40 kHz) combined with DSDABCOC (diammonium salt of dicationic ionic liquid) achieves 92% yield in 2 hours. The cavitation effect of ultrasound increases the surface area of reactants, while DSDABCOC acts as a bifunctional catalyst:

  • Activates the aldehyde via hydrogen bonding.

  • Stabilizes the thiolate intermediate during cyclization.

Mechanistic Insight :

DSDABCOCAldehyde activationImine formationThiolate attackRing closure\text{DSDABCOC} \rightarrow \text{Aldehyde activation} \rightarrow \text{Imine formation} \rightarrow \text{Thiolate attack} \rightarrow \text{Ring closure}

Lewis Acid-Catalyzed Ring-Opening Reactions

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ facilitates stereoselective synthesis by coordinating to the nitrogen of 3-hydroxyaniline, enhancing its nucleophilicity. This method achieves a 78% yield with >95% stereopurity.

Stereochemical Control :

  • The E,Z configuration is favored due to π-π stacking between the 4-methylbenzylidene and thiazolidinone rings.

  • BF₃·OEt₂ stabilizes the transition state via Lewis acid-base interactions.

Solvent and Catalyst Screening

Solvent Effects

SolventDielectric ConstantYield (%)
Dichloromethane8.9375
Ethanol24.5583
PPGN/A83

Ethanol balances polarity and proticity, aiding in both imine formation and cyclization.

Catalyst Comparison

CatalystYield (%)Cost (USD/g)
PPG830.12
DSDABCOC920.45
BF₃·OEt₂780.67

DSDABCOC offers the best yield-cost ratio for industrial-scale synthesis.

Purification and Characterization

Column Chromatography

Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 10.21 (s, 1H, -OH), 8.32 (s, 1H, imine-H), 7.65–7.12 (m, 8H, Ar-H), 2.41 (s, 3H, -CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Challenges and Solutions

Byproduct Formation

  • Issue : Oxazolidinone byproducts form via competing oxygen nucleophile attack.

  • Solution : Use of anhydrous conditions and excess thioglycolic acid suppresses this pathway.

Stereochemical Isomerism

  • Issue : Uncontrolled E/Z ratios in imine intermediates.

  • Solution : BF₃·OEt₂ or ultrasound ensures >90% E,Z selectivity.

Scalability and Industrial Feasibility

ParameterLaboratory ScalePilot Scale
Batch Size5 g500 g
Yield83–92%80–85%
Cost per Gram$12.50$8.20

Microwave and ultrasound methods are preferred for large-scale production due to shorter cycle times .

Chemical Reactions Analysis

Intramolecular Cyclization

  • Precursors : Isothiuronium salts (e.g., S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts).

  • Conditions : Weakly basic media (e.g., NaHCO₃, NaOH).

  • Mechanism : Splitting of the γ-lactam ring and cyclization to form the thiazolidine core .

Reaction Mechanisms

The compound’s reactivity stems from its imino group and thiazolidinone core. Key mechanisms include:

Nucleophilic Addition

  • The imino group acts as a nucleophile, enabling further functionalization. This reactivity is critical for synthesizing derivatives with enhanced biological activity.

Imine Formation and Cyclization

  • Step 1 : Aromatic aldehydes react with amines to form imine intermediates.

  • Step 2 : Mercaptoacetic acid attacks the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring .

Substitution Reactions

  • The 4-methylbenzylidene substituent may undergo electrophilic substitution due to its aromatic nature, though specific pathways depend on reaction conditions.

Characterization Methods

The compound is typically characterized using spectroscopic techniques:

Infrared (IR) Spectroscopy

  • Key Peaks :

    • N-H stretching : ~3200–3225 cm⁻¹ (aromatic amine) .

    • C=O stretching : ~1657–1686 cm⁻¹ (carbonyl group) .

    • C=N stretching : ~1610 cm⁻¹ (imino group) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Methylene protons : Singlet at δ 3.96–4.05 ppm (SCH₂ group) .

    • Imino proton : Broad singlet at δ 11.03–12.01 ppm (cyclic N-H) .

  • ¹³C NMR :

    • Methylene carbon : δ 32.68–33.37 ppm .

Spectroscopic Data Peak Range Functional Group
IR N-H stretch3200–3225 cm⁻¹Aromatic amine
IR C=O stretch1657–1686 cm⁻¹Carbonyl
IR C=N stretch~1610 cm⁻¹Imino group
¹H NMR (methylene)δ 3.96–4.05 ppmSCH₂ group
¹H NMR (imino proton)δ 11.03–12.01 ppmCyclic N-H

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. The compound has shown promising results in inhibiting various cancer cell lines:

  • In Vitro Studies : Research indicates that compounds with thiazolidinone scaffolds exhibit significant cytotoxicity against leukemia (MOLT-4) and central nervous system (CNS) cancer cell lines (SF-295). For instance, derivatives containing similar structures have demonstrated inhibition rates exceeding 70% against these cell lines .
  • Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival pathways .

Neuroprotective Effects

Thiazolidinones have also been investigated for their neuroprotective properties. Compounds similar to (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:

  • AChE Inhibition : A study demonstrated that thiazolidinone derivatives could effectively inhibit AChE activity in vitro, potentially leading to increased acetylcholine levels and improved cognitive function in neurodegenerative conditions .

Synthesis and Structural Modifications

The synthesis of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process that includes the condensation of appropriate aldehydes with thiazolidinone precursors. The introduction of substituents like hydroxyl and methyl groups enhances the biological activity of the resulting compounds.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in inflammation and cancer cell proliferation. It may also interact with cellular receptors and signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Thiazolidin-4-one Derivatives

Compound Name Substituents (Position 2 / Position 5) Molecular Weight Key Properties/Activities References
(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one 3-hydroxyphenylimino / 4-methylbenzylidene 324.4 (calc.) Potential antimicrobial/antitumor activity (inferred)
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 3-hydroxyphenylimino / 4-chlorobenzylidene 330.8 Increased lipophilicity due to Cl substituent
(5Z)-5-(2-fluorobenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one 4-chlorophenylamino / 2-fluorobenzylidene 355.8 Enhanced stability from electron-withdrawing F and Cl groups
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 3-(trifluoromethyl)phenylimino / 2,4-dimethoxybenzylidene 408.4 Improved solubility from methoxy groups; high molecular weight
(5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-thioxo / 2-hydroxybenzylidene 237.3 Intramolecular H-bonding; antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity The 3-hydroxyphenylimino group in the target compound enables hydrogen bonding, which may enhance interactions with biological targets like enzymes or DNA .

Synthetic Accessibility The target compound can be synthesized via a two-step protocol: (1) condensation of 2-thioxothiazolidin-4-one with 4-methylbenzaldehyde under acidic reflux (glacial acetic acid/NaOAc) and (2) substitution with 3-hydroxyaniline in methanol/K₂CO₃ . Yields for similar analogs range from 44–90%, depending on substituent reactivity .

Biological Activity Trends Compounds with hydroxy or methoxy groups (e.g., ) often exhibit improved solubility and moderate antimicrobial activity. For instance, (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one showed MIC₅₀ values of 8–32 µg/mL against Mycobacterium tuberculosis . Chloro and trifluoromethyl substituents (e.g., ) correlate with enhanced cytotoxicity. Zhang et al. (2013) reported that a hydroxybenzylidene-thiazolidinone derivative induced microtubule depolymerization in glioblastoma cells (IC₅₀ = 1.2 µM) .

Crystallographic and Conformational Insights

  • Crystal structures of related compounds (e.g., ) reveal planar thiazolidin-4-one rings and Z-configured benzylidene moieties. The 3-hydroxyphenyl group in the target compound may adopt a conformation favoring intermolecular H-bonds, as seen in analogs like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one .

Biological Activity

The compound (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Structure and Properties

The chemical structure of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one features a thiazolidinone core with specific substituents that influence its biological activity. The presence of the hydroxyl and methyl groups on the phenyl rings enhances its potential interactions with biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and may inhibit key signaling pathways involved in tumor growth. For instance, derivatives have shown effectiveness against various cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) by inducing cell cycle arrest and apoptosis .
  • Case Studies : A study demonstrated that specific thiazolidinone derivatives exhibited significant cytotoxicity against drug-resistant lung cancer cells, showcasing their potential as novel anticancer agents . In another investigation, a derivative was found to inhibit the proliferation of HT29 cells with an IC50 value of 12 µM .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one exhibits promising antibacterial activity:

  • Inhibition Studies : Research indicates that thiazolidinone derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this thiazolidinone showed inhibition rates of over 90% against Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation : Certain derivatives have also been tested for their ability to disrupt biofilm formation in Pseudomonas aeruginosa, demonstrating over 60% reduction at sub-MIC concentrations .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory effects:

  • Mechanistic Insights : These compounds may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action can be beneficial in treating conditions characterized by chronic inflammation .
  • Research Findings : A study highlighted that specific thiazolidinone derivatives significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential utility in inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AnticancerInduces apoptosis; inhibits signaling pathwaysIC50 values as low as 12 µM against HT29 cells
AntimicrobialInhibits bacterial growth; disrupts biofilmsOver 90% inhibition against S. aureus
Anti-inflammatoryInhibits cytokines and COX-2Significant reduction in inflammation markers

Q & A

Q. What comparative studies exist between this compound and structurally analogous thiazolidinones in terms of reactivity and bioactivity?

  • Methodological Answer : Substituent-swapping studies (e.g., replacing 4-methylbenzylidene with 4-fluorobenzylidene) paired with SAR analysis reveal that electron-withdrawing groups enhance antimicrobial potency but reduce solubility .

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